(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Description
Properties
IUPAC Name |
(3-bromoimidazo[1,2-a]pyridin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPGBFXBSKELCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridine Derivatives with α-Haloketones or Aldehydes
A prevalent approach involves reacting 2-aminopyridine derivatives with α-haloketones or chloroacetaldehyde derivatives under reflux conditions in ethanol or other solvents. This reaction forms the imidazo[1,2-a]pyridine ring system through nucleophilic attack by the amino group on the carbonyl compound, followed by cyclization.
Bromination Methods
Selective bromination at the 3-position of the imidazo[1,2-a]pyridine ring can be achieved using N-bromosuccinimide (NBS) or bromomalonaldehyde as bromine sources. These reagents serve dual roles as oxidants and bromine donors, facilitating regioselective halogenation under mild conditions, often in green solvents like polyethylene glycol (PEG-400) or tert-butanol/water mixtures.
Hydroxymethylation
Detailed Preparation Method of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Stepwise Synthetic Route
Based on literature and patent data, the preparation involves the following key steps:
Representative Experimental Procedure
- To a stirred solution of 2-amino-5-bromopyridine (340 mg, 1.95 mmol) in 95% ethanol (10 mL), 2-chloro-3-oxopropionic acid ethyl ester (750 mg, 4.98 mmol) was added.
- The mixture was stirred at room temperature for 1 hour and then refluxed for 24 hours.
- The white solid formed was removed by filtration, and the filtrate was concentrated under reduced pressure.
- The residue was dissolved in dichloromethane and washed with water to isolate the intermediate.
- Bromination was conducted using N-bromosuccinimide in PEG-400/water medium at room temperature.
- The aldehyde intermediate was then reduced with sodium borohydride in methanol to yield the target hydroxymethyl compound.
- Final purification was achieved by recrystallization from ethanol.
Research Findings and Optimization Parameters
Reaction Conditions Impact
| Parameter | Effect on Yield & Purity | Optimal Conditions |
|---|---|---|
| Solvent | Ethanol and ethanol-water mixtures favor cyclization and bromination; PEG-400/water is a green medium for bromination | Ethanol for condensation; PEG-400/water for bromination |
| Temperature | Reflux enhances cyclization; room temperature sufficient for bromination | 24 h reflux for cyclization; room temp for bromination |
| Reagent Ratios | Excess α-haloketone improves yield; stoichiometric NBS ensures selective bromination | 2.5 equiv α-haloketone; 1.1 equiv NBS |
| pH Control | Neutral to slightly basic conditions favor precipitation and isolation | pH ~8 adjusted by sodium bicarbonate during workup |
Chemical Reactions Analysis
Types of Reactions
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or acids.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Cyclization Reactions: Catalysts such as copper or palladium may be employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 227.06 g/mol. Its structure features a bromine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 6-position of the imidazo[1,2-a]pyridine ring. This configuration influences its solubility, reactivity, and interactions with biological targets.
Medicinal Chemistry
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol has been recognized for its potential as a pharmacophore in drug development:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes associated with cancer progression. Studies have shown that it can inhibit multiple cancer cell lines with submicromolar to nanomolar potency.
- Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways related to cancer and inflammation. This suggests potential applications in immunotherapy and cancer treatment strategies.
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in organic synthesis:
- Building Block for Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .
- Chemical Reactions : The compound can undergo various reactions such as substitution, oxidation, and cyclization, allowing for the creation of diverse derivatives with potentially enhanced biological activities.
Research indicates that this compound exhibits notable anticancer activity:
- In Vitro Studies : Various studies have evaluated its effectiveness against several cancer cell lines. For instance, it has shown significant inhibition against breast and lung cancer cells .
Key Mechanisms of Action
- Enzyme Inhibition : It targets specific enzymes crucial for tumor growth.
- Receptor Interaction : Modulates immune responses via Toll-like receptors, indicating potential for therapeutic interventions in immunotherapy.
Case Studies
Several studies showcase the compound's applications:
- Anticancer Screening : A comprehensive study evaluated derivatives of imidazo[1,2-a]pyridine for their anticancer properties. Results indicated that compounds similar to this compound demonstrated significant inhibitory effects across various cancer types.
- Mechanism Elucidation : Research focusing on immune modulation revealed that derivatives including this compound could enhance immune responses in vitro, suggesting applications in developing immunotherapeutic agents.
Mechanism of Action
The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Substituent Variations
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 136117-71-0)
- Structural Difference : Bromine at position 6 and hydroxymethyl at position 2.
- Impact: Altered electronic distribution due to bromine's position reduces electrophilic reactivity at the imidazole ring compared to the 3-bromo isomer. This compound exhibits a molecular weight of 227.06 g/mol and solubility in THF and methanol, with storage recommendations at 2–8°C .
- Synthetic Utility : Used as an intermediate for palladium-catalyzed cross-coupling reactions, leveraging the 6-bromo position for Suzuki-Miyaura couplings .
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS 1187236-21-0)
- Structural Difference : Bromine at position 7 and hydroxymethyl at position 2.
- Purity is reported at 95% .
(3-Bromoimidazo[1,2-a]pyridin-6-yl)(phenyl)methanone (CAS 1284293-40-8)
Functional Group Modifications
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30384-96-4)
- Structural Difference : Aldehyde (-CHO) at position 3 instead of bromine and hydroxymethyl at position 5.
- Impact : The aldehyde group enables nucleophilic addition reactions, making it a versatile intermediate for synthesizing Schiff bases or hydrazones. Molecular weight: 225.04 g/mol .
{3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl}methanol (cpd 4)
- Structural Difference : A 4-chlorophenyl group at position 2 and hydroxymethyl on a para-substituted phenyl ring at position 6.
- Pharmacological Relevance : This compound acts as a potent Nurr1 nuclear receptor agonist (EC50 = 1 nM), highlighting the importance of the hydroxymethyl group in enhancing transcriptional activity .
Pharmacological and Physicochemical Properties
Biological Activity
(3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol. It features a bromine atom at the 3-position and a hydroxymethyl group (-CH₂OH) at the 6-position of the imidazo[1,2-a]pyridine ring. This structure is significant as it influences the compound's solubility, reactivity, and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazo[1,2-a]pyridine core is known for its role as a pharmacophore in many biologically active compounds. Specifically, this compound has shown promise as an inhibitor against multiple cancer cell lines, suggesting potential anticancer properties .
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes involved in cancer progression.
- Receptor Modulation : It may act on various receptors that play roles in cellular signaling pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
These values indicate that the compound possesses submicromolar to nanomolar inhibitory activity against these cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. Modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. For instance:
- Electron Donating Groups : Substituting electron-withdrawing groups with electron-donating groups generally enhances activity.
- Positioning of Functional Groups : The specific placement of bromine and hydroxymethyl groups is critical for maintaining potency against target enzymes or receptors .
Case Studies
Several studies have investigated the biological implications of this compound:
- Anticancer Screening : A study evaluated various derivatives of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed significant inhibition against various cancer types.
- Mechanism Elucidation : In another study focusing on Toll-like receptor modulation, derivatives including this compound were tested for their ability to modulate immune responses in vitro, suggesting potential applications in immunotherapy .
Q & A
Q. What are the standard synthetic routes for (3-bromoimidazo[1,2-a]pyridin-6-yl)methanol, and how are reaction conditions optimized?
The synthesis typically involves cyclization of 2-aminopyridine derivatives with α-bromo ketones, followed by functionalization at the 6-position. For example, methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (a related compound) is synthesized via cyclization using ethanol or acetonitrile as solvents and potassium carbonate as a catalyst . Optimization includes adjusting reaction time (16–24 hours), temperature (reflux conditions), and stoichiometry of brominating agents. Yield improvements often require inert atmospheres and anhydrous solvents to prevent side reactions like hydrolysis .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., bromine at position 3, methanol at position 6).
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (C₉H₇BrN₂O₂).
- HPLC : To assess purity (>95%), especially for biological testing .
- X-ray crystallography : For resolving ambiguities in fused bicyclic systems, though limited by crystallinity challenges in imidazo[1,2-a]pyridines .
Q. What are the primary biological activities associated with this compound?
The compound’s imidazo[1,2-a]pyridine core is linked to antimicrobial and anticancer properties. Derivatives inhibit enzymes like pantothenate synthetase in Mycobacterium tuberculosis (MIC values: 2–8 µg/mL) . The bromine atom enhances electrophilic reactivity, enabling covalent interactions with biological targets, while the methanol group improves solubility for in vitro assays .
Advanced Research Questions
Q. How does the bromine substituent at position 3 influence reactivity and biological activity compared to chloro/fluoro analogs?
Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) increase steric bulk and polarizability, enhancing halogen bonding with protein targets. For instance, 3-bromo derivatives show 3–5× higher potency against bacterial enzymes than chloro analogs due to stronger van der Waals interactions . However, bromine may reduce metabolic stability in vivo, necessitating pro-drug strategies .
Q. What strategies resolve contradictory data in literature regarding synthetic yields or biological efficacy?
Contradictions often arise from solvent purity, catalyst batch variability, or biological assay conditions. For example:
- Synthetic Yield Discrepancies : Reproducibility improves with strict control of solvent dryness (e.g., molecular sieves in acetonitrile) and catalyst activation (e.g., calcining K₂CO₃ at 150°C) .
- Biological Variability : Standardize assays using reference compounds (e.g., isoniazid for antitubercular activity) and validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
- Molecular Docking : Predict binding modes to enzymes like pantothenate synthetase (PDB: 3IVX). Bromine’s position aligns with hydrophobic pockets, while the methanol group forms hydrogen bonds with catalytic residues .
- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity. Bromine’s σ_p (0.86) balances electron withdrawal and steric effects, optimizing target engagement .
Q. What methodologies address instability of the methanol group during storage or biological assays?
- Lyophilization : Stabilize the compound as a hydrochloride salt for long-term storage.
- Prodrug Derivatization : Replace the methanol with acetate esters, which hydrolyze in vivo to regenerate the active form. This increases half-life in plasma by >50% .
Methodological Tables
Q. Table 1: Comparative Reactivity of Halogenated Derivatives
| Substituent | Atomic Radius (Å) | σ_p (Hammett) | MIC (M. tuberculosis) (µg/mL) |
|---|---|---|---|
| Br | 1.15 | 0.86 | 2.1 |
| Cl | 0.99 | 0.47 | 6.8 |
| F | 0.64 | 0.06 | >10 |
| Data from enzymatic inhibition assays |
Q. Table 2: Optimization of Cyclization Reaction
| Condition | Yield (%) | Purity (HPLC %) |
|---|---|---|
| Ethanol, K₂CO₃ | 62 | 92 |
| Acetonitrile, K₂CO₃ | 78 | 97 |
| Anhydrous Acetonitrile | 85 | 99 |
| Reaction time: 24 hours; temperature: 80°C |
Key Considerations for Researchers
- Safety : Use PPE when handling brominated compounds due to inhalation/skin toxicity risks .
- Data Validation : Cross-reference synthetic protocols with NMR/HRMS databases (e.g., PubChem CID 45790042) to confirm structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
